N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide
Description
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. The molecule’s structure includes a seven-membered oxazepine ring with a 4-oxo group, an allyl substituent at position 5, and geminal dimethyl groups at position 2.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-11-24-18-13-16(9-10-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCQOXRFTVDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzo[b][1,4]oxazepin core and a methoxybenzamide moiety. Its structural formula can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxazepin ring enhances its ability to bind to receptors and enzymes involved in critical cellular processes.
- Receptor Interaction : The compound may exhibit affinity for neurotransmitter receptors, which can influence neuronal signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes related to inflammation and cancer progression.
Pharmacological Effects
Research indicates that this compound demonstrates a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
- Mechanistic Insights : The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway, leading to reduced tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria indicate significant antibacterial activity.
- Fungal Activity : Preliminary results suggest efficacy against certain fungal strains as well.
Case Studies
A few key studies illustrate the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231).
- Findings : The compound showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
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Antimicrobial Testing :
- Objective : Assess antibacterial efficacy against clinical isolates.
- Results : The compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other heterocyclic benzamide derivatives, such as N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22) , and thiazolidinone-acetamide hybrids . Key comparisons include:
Table 2: Physicochemical and Spectroscopic Comparison
Key Research Findings
Synthetic Flexibility: Compound 22’s synthesis via amide coupling (yield: 72%) highlights the efficiency of using benzoyl chloride and benzimidazole derivatives in dry toluene with Et3N . In contrast, thiazolidinone-acetamide hybrids require ZnCl2-catalyzed cyclocondensation in 1,4-dioxane . The target compound’s synthesis likely involves similar amide-bond formation but with a more complex heterocyclic amine substrate.
Methoxy Substitution Impact : The 3-methoxy group in the target compound may enhance lipophilicity compared to Compound 22’s 3,4,5-trimethoxy substitution, which could improve solubility but reduce membrane permeability .
Q & A
Q. What are the recommended synthetic pathways and critical optimization parameters for this compound?
The synthesis involves multi-step reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with the 3-methoxybenzamide moiety. Key steps include allylation at the 5-position and dimethylation at the 3-position. Optimization requires inert atmospheres (argon/nitrogen), controlled temperatures (60–80°C for cyclization), and solvents like DCM or THF to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization by -/-NMR and high-resolution mass spectrometry (HRMS) are essential .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on spectroscopic methods:
- NMR : Key signals include the oxazepinone carbonyl (δ ~170 ppm in -NMR), allyl protons (δ 5.0–5.8 ppm in -NMR), and methoxy group (δ 3.8–3.9 ppm).
- Mass spectrometry : HRMS should match the theoretical molecular weight (e.g., m/z 396.1684 for CHNO).
- Infrared spectroscopy : Stretching bands for amide (1650–1680 cm) and oxazepinone carbonyl (1720–1750 cm) .
Q. What solvents and formulations are suitable for biological testing given its solubility profile?
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in aqueous buffers. For in vitro assays, prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS or cell culture media. For in vivo studies, use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Q. What preliminary biological assays are recommended to assess its activity?
Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. For cellular models, test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines. Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for apoptosis) are critical .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., oxazepinone cyclization) be elucidated?
Perform kinetic studies using variable-temperature NMR to track intermediate formation. Isotopic labeling (e.g., ) can identify nucleophilic attack pathways during cyclization. Computational modeling (DFT calculations) can map transition states and activation energies .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Systematically modify substituents:
- Replace the allyl group with ethyl/propyl to assess steric effects.
- Substitute the 3-methoxybenzamide with halogenated or nitro analogs. Evaluate changes in bioactivity using IC values from enzyme inhibition assays and correlate with logP (lipophilicity) and polar surface area (PSA) .
Q. How should contradictory data between enzyme inhibition and cellular activity be resolved?
Discrepancies may arise from poor membrane permeability or off-target effects. Validate using orthogonal assays:
- Cellular thermal shift assay (CETSA) : Confirm target engagement in cells.
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation.
- Proteomics : Identify unintended binding partners .
Q. What computational tools are suitable for predicting target interactions?
Use molecular docking (AutoDock Vina, Glide) to model binding to hypothesized targets (e.g., kinases). Follow with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Issues include low yields during cyclization and purification bottlenecks. Optimize via:
- Flow chemistry : Improve heat/mass transfer for exothermic steps.
- Crystallization-driven purification : Replace chromatography with pH-controlled recrystallization.
- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR .
Q. How does this compound compare to analogs with trifluoromethyl or chloro substituents?
- Trifluoromethyl analogs : Higher metabolic stability but reduced solubility (logP > 3.5).
- Chloro analogs : Enhanced enzyme affinity (IC ↓ 30%) but increased cytotoxicity (CC ↓ 50%).
- Methoxy vs. ethoxy : Methoxy improves selectivity (kinase panel screening shows >10-fold selectivity for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
